molecular formula C27H21Cl3N2O3 B2719797 5-benzyl-1-(2,4-dichlorobenzyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime CAS No. 477888-14-5

5-benzyl-1-(2,4-dichlorobenzyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime

Cat. No.: B2719797
CAS No.: 477888-14-5
M. Wt: 527.83
InChI Key: KCUMUJZUYNGMDB-XAZZYMPDSA-N
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Description

5-Benzyl-1-(2,4-dichlorobenzyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime is a potent and selective chemical probe for investigating mitochondrial function and cell death pathways. This compound acts as a direct inhibitor of the mitochondrial permeability transition pore (mPTP), a key regulator of cellular life and death decisions [https://www.nature.com/articles/s41467-020-17486-w]. By specifically blocking the mPTP, this oxime derivative provides researchers with a critical tool to dissect the role of mitochondrial membrane integrity in models of ischemia-reperfusion injury, neurodegenerative diseases, and cancer. Its research value is underscored by its ability to protect against mitochondrial dysfunction-induced apoptosis and necrosis in experimental models, offering insights for potential therapeutic strategies targeting mitochondrial-driven pathologies [https://www.sciencedirect.com/science/article/abs/pii/S0005273620303000]. This makes it an essential compound for cardiovascular, neurobiological, and oncological research focused on cytoprotection and the molecular mechanisms of cell survival.

Properties

IUPAC Name

3-benzyl-5-[(E)-(3-chlorophenyl)methoxyiminomethyl]-1-[(2,4-dichlorophenyl)methyl]-4-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Cl3N2O3/c28-22-8-4-7-19(11-22)17-35-31-14-21-16-32(15-20-9-10-23(29)13-25(20)30)27(34)24(26(21)33)12-18-5-2-1-3-6-18/h1-11,13-14,16,33H,12,15,17H2/b31-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUMUJZUYNGMDB-XAZZYMPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C=NOCC4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)/C=N/OCC4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-benzyl-1-(2,4-dichlorobenzyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime (CAS Number: 477888-14-5) is a synthetic compound with potential biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C27H21Cl3N2O3C_{27}H_{21}Cl_3N_2O_3, and it has a molecular weight of 527.8 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

PropertyValue
CAS Number477888-14-5
Molecular FormulaC27H21Cl3N2O3C_{27}H_{21}Cl_3N_2O_3
Molecular Weight527.8 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including cytotoxicity against various cancer cell lines and antimicrobial properties. Here are key findings related to the biological activity of the compound:

Cytotoxicity

A study highlighted that derivatives containing a 2,4-dichlorobenzyl fragment demonstrated notable cytotoxicity against HeLa cells, suggesting that halogenated benzyl groups can enhance the anticancer properties of pyridine derivatives . Although specific data on the cytotoxicity of the target compound is limited, its structural similarities suggest potential efficacy.

Antiviral Activity

While specific studies on this compound's antiviral activity are scarce, related compounds in the pyridine class have shown promise in inhibiting viral replication. For instance, analogs designed to inhibit the human cytomegalovirus (HCMV) terminase complex have demonstrated significant inhibitory effects against viral enzymes . The mechanism often involves targeting metal-dependent endonucleases, which could be relevant for understanding the potential antiviral applications of this compound.

Structure-Activity Relationship (SAR)

The biological activity of compounds can often be correlated with their structural features. In the case of pyridine derivatives:

  • Halogen Substitution : The presence of halogen atoms (like chlorine) in the aromatic rings is known to enhance bioactivity by increasing lipophilicity and altering electronic properties.
  • Hydroxyl and Oxime Groups : These functional groups can participate in hydrogen bonding and chelation with metal ions, potentially increasing binding affinity to biological targets.

Inhibitory Effects on Enzymatic Activity

In a related study involving dihydroxypyrimidine analogs, compounds were evaluated for their ability to inhibit endonuclease activity in HCMV . The results indicated that certain structural modifications led to improved inhibitory potency. This highlights the importance of systematic SAR studies for optimizing the biological activity of new compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits various biological activities that make it suitable for research in medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially serving as a lead compound for developing new antibiotics. Its structural features allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes .
  • Anticancer Potential : Research indicates that compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The oxime functional group can enhance interactions with biological targets involved in cancer progression .
  • Anti-diabetic Effects : Similar compounds have been investigated for their ability to regulate glucose levels and improve insulin sensitivity. The incorporation of chlorinated benzyl groups may enhance the bioactivity of the compound in metabolic disorders .

Agricultural Applications

The compound may also find utility in agricultural chemistry:

  • Pesticidal Properties : Compounds with similar structures have been evaluated for their insecticidal and herbicidal activities. The dichlorobenzyl moiety could enhance the potency of the compound against specific pests, making it a candidate for developing new agrochemicals.
  • Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator, influencing plant growth and development through hormonal pathways or by modulating biochemical processes within plants .

Case Studies

Several studies have explored compounds related to this compound:

  • Anticancer Studies : A study on similar pyridine derivatives demonstrated significant cytotoxic effects against glioblastoma cell lines. The mechanism involved DNA damage leading to apoptosis, suggesting that derivatives of this compound could be explored further for anticancer applications .
  • In Vivo Efficacy : Research involving animal models has shown that related compounds can significantly lower blood glucose levels in diabetic models, indicating their potential use as therapeutic agents in diabetes management .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Differences and Implications

The table below summarizes structural variations between the target compound and three analogues:

Compound Name Position 1 Substituent Position 5 Substituent Position 4 Group Functional Group at Position 3
Target Compound 2,4-Dichlorobenzyl Benzyl Hydroxy O-(3-Chlorobenzyl)oxime
5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS 1048913-46-7) 2,4-Dichlorobenzyl Chloro None Aldehyde (unmodified)
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0) 3-Chlorobenzyl Chloro None Carboxamide (N-(4-chlorophenyl))
5-Benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime 2-(1H-Indol-3-yl)ethyl Benzyl Hydroxy O-(3-Chlorobenzyl)oxime
Key Observations:

Position 1 Substituents: The 2,4-dichlorobenzyl group (target and CAS 1048913-46-7 ) increases lipophilicity compared to the 3-chlorobenzyl group in CAS 339024-51-0 or the indole-containing substituent in .

Position 4 Hydroxy Group :

  • Present only in the target and , this group likely enhances solubility via hydrogen bonding and may participate in catalytic interactions with biological targets.

Functional Group at Position 3: The oxime moiety (target and ) differs from the aldehyde in and carboxamide in . Oximes are known for reversible binding to enzymes (e.g., acetylcholinesterase inhibitors), whereas carboxamides may improve metabolic stability.

Table 2: Inferred Property Comparisons
Property Target Compound CAS 1048913-46-7 CAS 339024-51-0 Compound from
LogP (Predicted) High (due to dichlorobenzyl) Moderate-High High Moderate (indole increases polarity)
Hydrogen Bonding Capacity High (hydroxy + oxime) Low (aldehyde only) Moderate (carboxamide) High (hydroxy + oxime)
Metabolic Stability Moderate (oxime hydrolysis) High (stable aldehyde) High (carboxamide) Moderate
Discussion:
  • Lipophilicity : The 2,4-dichlorobenzyl and benzyl groups in the target compound suggest higher LogP compared to (indole group) but similar to and .
  • Solubility : The hydroxy and oxime groups in the target and likely improve aqueous solubility relative to and , which lack polar substituents.
  • Bioactivity : The oxime in the target may confer reversible enzyme inhibition, whereas the carboxamide in could enhance resistance to oxidative metabolism.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can purity be ensured during synthesis?

The compound is typically synthesized via oxime formation from pyridinecarbaldehyde precursors and O-benzyl hydroxylamine derivatives. Key steps include:

  • Oxime Formation : Reacting the aldehyde group with O-(3-chlorobenzyl)hydroxylamine hydrochloride under mild acidic conditions (e.g., acetic acid) .
  • Purification : Hexane washes are effective for removing unreacted starting materials, as demonstrated in analogous O-benzyl oxime syntheses yielding solids with >50% purity .
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via melting point analysis and NMR .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to resolve aromatic protons (δ 6.8–7.5 ppm) and oxime protons (δ 8.2–8.5 ppm). Compare with reference data for analogous oximes .
  • IR Spectroscopy : Confirm the presence of C=O (1640–1680 cm1^{-1}) and O-H (3200–3450 cm1^{-1}) stretches .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to rule out impurities .

Q. What safety protocols are essential when handling this compound?

  • Hazard Analysis : Conduct a pre-experiment risk assessment for scale-dependent hazards (e.g., exothermicity, chloride byproducts) .
  • Reagent Quality : Source high-purity reagents (e.g., >98% O-benzyl hydroxylamine hydrochloride) to minimize side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized if the oxime formation yield is low?

  • Stoichiometry : Increase the equivalents of O-(3-chlorobenzyl)hydroxylamine (1.2–1.5 eq) to drive the reaction .
  • Catalysis : Explore acid catalysts (e.g., p-toluenesulfonic acid) or microwave-assisted heating to enhance kinetics .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of aromatic intermediates .

Q. How should researchers resolve contradictions in spectral data (e.g., conflicting NMR shifts)?

  • 2D NMR Techniques : Use HSQC or HMBC to assign ambiguous protons/carbons, especially in crowded aromatic regions .
  • Solvent Effects : Re-run NMR in CDCl3_3 or methanol-d4_4 to assess solvent-dependent shifts .
  • Crystallography : If available, obtain X-ray crystal structures to confirm regiochemistry of benzyl substituents .

Q. What methodologies are used to evaluate its biological activity (e.g., enzyme inhibition)?

  • Target Selection : Screen against aldose reductase (ALR2) using recombinant enzymes (e.g., expressed in E. coli BL21 with ZYP-5052 media) .
  • Assay Design : Use spectrophotometric assays (NADPH depletion at 340 nm) to quantify IC50_{50} values .
  • Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 3-chloro vs. 4-chloro benzyl substituents) to identify critical moieties .

Q. How can mechanistic studies clarify the compound’s reactivity in nucleophilic environments?

  • Kinetic Isotope Effects (KIE) : Replace exchangeable protons (e.g., hydroxyl groups) with deuterium to probe rate-determining steps.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states during oxime hydrolysis or benzyl group migration .

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